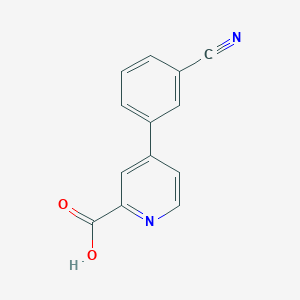
2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% (2-CNPA) is an organic compound belonging to the class of nicotinic acids and derivatives. It is a white crystalline solid with a melting point of 310-312°C. 2-CNPA is a useful building block for the synthesis of various compounds, and has been used in various scientific research applications.
Mecanismo De Acción
2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% acts as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter. When AChE is inhibited, acetylcholine levels in the brain increase, leading to an increase in cognitive function.
Biochemical and Physiological Effects
2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase the levels of acetylcholine in the brain, leading to improved memory and learning. It has also been shown to reduce inflammation and improve the body’s immune response. In addition, it has been shown to reduce the risk of heart disease and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is a relatively stable compound and is easily synthesized from readily available starting materials. It is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, it is a relatively new compound and there is still much to be learned about its effects and potential applications.
Direcciones Futuras
In the future, 2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% could be used in the development of drugs to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. It could also be used to improve cognitive function in healthy individuals. In addition, it could be used in the development of drugs to treat inflammatory diseases, such as rheumatoid arthritis and psoriasis. Finally, it could be used to improve the body’s immune response and reduce the risk of heart disease and stroke.
Métodos De Síntesis
2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% can be synthesized from the reaction of 2-chloro-5-cyanobenzoic acid with sodium hydroxide and hydrogen chloride. The reaction proceeds in two steps, first the formation of 2-chloro-5-cyanobenzoic acid and second, the formation of 2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95%. The reaction is carried out in aqueous solution and the yield is typically greater than 95%.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-cyanophenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various compounds, such as 2-chloro-5-cyanobenzoic acid, which is used in the synthesis of antibiotics. It has also been used in the synthesis of various other compounds, such as 2-chloro-5-cyanobenzamide, which is used in the synthesis of drugs. It has also been used in the synthesis of various other compounds, such as 2-chloro-5-cyanobenzamide, which is used in the synthesis of drugs.
Propiedades
IUPAC Name |
2-chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2/c14-12-11(13(17)18)5-10(7-16-12)9-3-1-2-8(4-9)6-15/h1-5,7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGSWPWTSNMIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686996 |
Source


|
| Record name | 2-Chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1258626-99-1 |
Source


|
| Record name | 2-Chloro-5-(3-cyanophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














